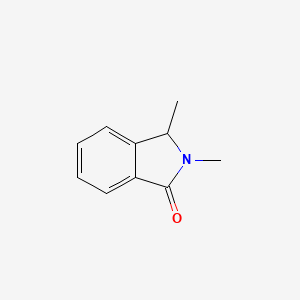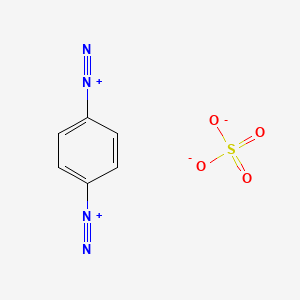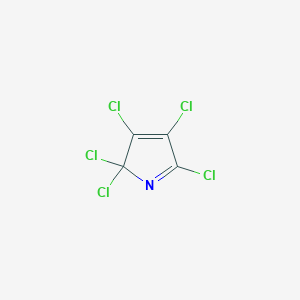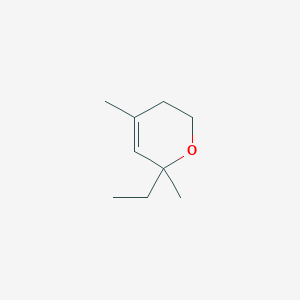![molecular formula C14H12N2O6 B14614632 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol CAS No. 59919-84-5](/img/structure/B14614632.png)
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is an organic compound characterized by the presence of hydroxyl and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol typically involves the nitration of a suitable precursor, followed by a series of chemical reactions to introduce the hydroxyl and methyl groups. One common method involves the nitration of 2-methylphenol (o-cresol) using a mixture of nitric acid and sulfuric acid to introduce nitro groups at specific positions on the benzene ring. The resulting nitro compound is then subjected to further reactions to introduce the hydroxyl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent sensor for detecting metal ions such as cadmium.
Medicine: Studied for its potential antimicrobial and anticancer properties due to the presence of nitro groups.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol involves its interaction with specific molecular targets. The hydroxyl and nitro groups play a crucial role in its reactivity. For instance, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique fluorescence properties. This makes it useful in sensing applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-nitrophenylacetic acid
- 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
- 2-{(E)-[(2-Hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol
Uniqueness
2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol is unique due to the specific arrangement of hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent sensor for metal ions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
59919-84-5 |
|---|---|
Formule moléculaire |
C14H12N2O6 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
2-[(2-hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O6/c1-8-5-10(14(18)12(6-8)16(21)22)7-9-3-2-4-11(13(9)17)15(19)20/h2-6,17-18H,7H2,1H3 |
Clé InChI |
UFQRMJXINKTXJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


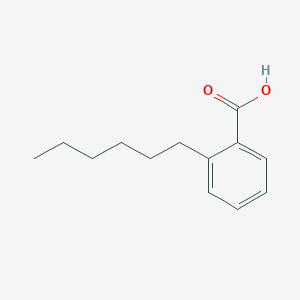
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
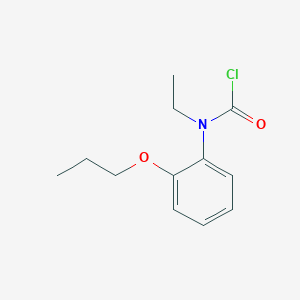
silane](/img/structure/B14614565.png)

